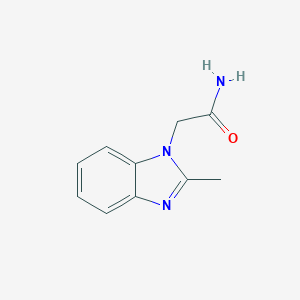

2-(2-Methylbenzimidazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-8-4-2-3-5-9(8)13(7)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSVKEPCGOQIEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methylbenzimidazol 1 Yl Acetamide and Its Analogues

General Synthetic Routes and Strategies

The most common and well-established methods for synthesizing 2-(2-Methylbenzimidazol-1-yl)acetamide and related compounds involve a sequential construction of the molecule.

The foundational step in synthesizing the target compound is the creation of the 2-methylbenzimidazole (B154957) core. This is typically achieved through the condensation reaction of o-phenylenediamine (B120857) with a carboxylic acid or its derivative. banglajol.info The most direct method involves reacting o-phenylenediamine with acetic acid. banglajol.infoyoutube.com

The reaction mechanism begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of acetic acid. This is followed by the elimination of a water molecule to form an intermediate, which then undergoes intramolecular cyclization and a subsequent dehydration step to yield the stable aromatic 2-methylbenzimidazole ring. youtube.com

Various conditions have been reported for this condensation, often involving heating the reactants together, sometimes in the presence of a solvent or catalyst to improve the yield and reaction rate. ijariie.comgoogle.com For instance, the reaction can be carried out by refluxing o-phenylenediamine and acetic acid in water for 45 minutes. youtube.com Another approach involves heating the reactants in toluene, which can improve the yield to over 85%. google.com

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| o-phenylenediamine, Acetic acid | Water | Reflux, 45 minutes | Not specified | youtube.com |

| o-phenylenediamine, Acetic acid | Toluene | Heating reflux, 2-12 hours | >85% | google.com |

| o-phenylenediamine, Glacial acetic acid | Dimethyl formamide | Reflux at 90°C-100°C | 50% | banglajol.info |

| o-phenylenediamine, Formic acid | None (neat) | Water bath, 100°C, 2 hours | High (unspecified) | cutm.ac.in |

This table presents various reported conditions for the synthesis of the benzimidazole (B57391) ring system.

Once the 2-methylbenzimidazole ring is formed, the next step is the introduction of the acetamide (B32628) group at one of the nitrogen atoms. This is typically accomplished via an N-alkylation reaction, which is a form of nucleophilic substitution. nih.gov The nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking an electrophilic carbon.

A common and effective reagent for this purpose is 2-chloroacetamide (B119443) (ClCH₂CONH₂). sigmaaldrich.comnih.gov In this reaction, the 2-methylbenzimidazole is treated with 2-chloroacetamide in the presence of a base. The base, such as potassium carbonate, deprotonates the N-H of the imidazole ring, increasing its nucleophilicity. researchgate.net The resulting benzimidazolide (B1237168) anion then attacks the carbon atom bearing the chlorine in 2-chloroacetamide, displacing the chloride ion and forming the N-C bond to yield this compound.

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or ethanol (B145695), which facilitates the dissolution of the reactants and the progress of the substitution reaction. researchgate.net

| Benzimidazole Substrate | Alkylating Agent | Base/Solvent | Conditions | Product Class | Reference |

| 2-methylquinazolin-4(3H)-one | N-aryl-2-chloroacetamides | Potassium carbonate / Acetone | Not specified | N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide | researchgate.net |

| 2-phenyl-1H-benzimidazole | Ethyl chloroacetate | Not specified | Not specified | Ethyl 2-(2-phenyl-1H-benzimidazol-1-yl)acetate | nih.gov |

| 2-mercaptobenzimidazole (B194830) | Chloroacetyl chloride | Triethylamine / Ethanol | Room temp, 1 hour | Intermediate for acetamide derivatives | researchgate.net |

This table illustrates conditions for introducing an acetamide or related moiety onto a benzimidazole or similar heterocyclic core.

Step 1: Synthesis of 2-Methylbenzimidazole. o-Phenylenediamine is condensed with acetic acid under heating to form the 2-methylbenzimidazole intermediate. banglajol.info The crude product is often purified by neutralization with a base like sodium hydroxide (B78521) and subsequent recrystallization. cutm.ac.in

Step 2: N-Alkylation. The purified 2-methylbenzimidazole is then subjected to N-alkylation using 2-chloroacetamide in the presence of a base and a suitable solvent to afford the final product, this compound. nih.govresearchgate.net

This sequential approach allows for the purification of intermediates at each stage, ensuring the high purity of the final compound. Analogues of the target molecule can be synthesized by varying the starting materials in either step, for example, by using different carboxylic acids in the first step or substituted chloroacetamides in the second. nih.gov

Advanced Synthetic Approaches and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed for the synthesis of benzimidazole derivatives.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. rsc.orgichem.md For benzimidazole synthesis, one-pot procedures often involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids in the presence of a catalyst. rsc.orgresearchgate.net

The introduction of the acetamide moiety is a prime example of a nucleophilic substitution reaction on the benzimidazole ring. The N-H proton of the imidazole is acidic enough to be removed by a moderate base, and the resulting anion is a potent nucleophile. This reactivity is central to creating a wide array of N-1 substituted benzimidazole derivatives. nih.gov

Further functionalization can be achieved through additional nucleophilic substitution reactions. For example, if the benzene (B151609) portion of the benzimidazole ring contains a suitable leaving group, it can be displaced by a nucleophile. More commonly, the terminal amide group of this compound itself can be a site for further reactions, although this is less straightforward. A more versatile approach involves synthesizing analogues by reacting the benzimidazole core with different electrophiles. For instance, using chloroacetyl chloride instead of chloroacetamide would yield an acyl chloride intermediate, which can then be reacted with various amines to produce a diverse library of N-substituted acetamide derivatives. researchgate.netnih.gov This strategy highlights how nucleophilic substitution reactions are fundamental to both the primary synthesis and the subsequent diversification of these compounds.

Reacylation Strategies (e.g., using Methylbenzimidazol-2-ylcarbamate)

An alternative and efficient method for the preparation of N-acylbenzimidazole derivatives involves the reacylation of methylbenzimidazol-2-ylcarbamate. This strategy provides a direct route to introduce various acyl groups onto the benzimidazole scaffold. The reaction typically proceeds by treating methylbenzimidazol-2-ylcarbamate with a carboxylic acid in a suitable solvent system.

The reacylation process is believed to occur through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes intramolecular rearrangement to yield the final N-acylated benzimidazole. The efficiency of this reaction can be influenced by the nature of the carboxylic acid and the reaction conditions.

| Starting Material | Reagent | Product | Key Observations |

| Methylbenzimidazol-2-ylcarbamate | Acetic Acid | N-(1H-Benzimidazol-2-yl)acetamide | Serves as a model for reacylation. |

| Methylbenzimidazol-2-ylcarbamate | Propionic Acid | N-(1H-Benzimidazol-2-yl)propanamide | Demonstrates the versatility of the carboxylic acid component. |

| Methylbenzimidazol-2-ylcarbamate | Benzoic Acid | N-(1H-Benzimidazol-2-yl)benzamide | Allows for the introduction of aromatic acyl groups. |

This reacylation approach offers a valuable alternative to traditional methods that may require harsh reagents or multiple synthetic steps.

Derivatization and Structural Modification Techniques

Chemical Transformations for Functional Group Interconversion (e.g., Oxidation, Reduction)

The functional groups within this compound and its analogues are amenable to various chemical transformations, allowing for the synthesis of a diverse library of compounds. While specific examples of oxidation and reduction on this compound are not extensively documented in readily available literature, the reactivity of the benzimidazole and acetamide moieties suggests potential transformations.

Oxidation: The benzimidazole ring is generally stable to oxidation. However, the methyl group at the 2-position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, leading to the formation of 1-(carboxymethyl)-1H-benzimidazole-2-carboxylic acid. The acetamide side chain is also relatively robust, but under harsh oxidative conditions, degradation could occur. The nitrogen of the benzimidazole ring can be oxidized to an N-oxide, which can be a useful intermediate for further functionalization.

Reduction: The amide functionality of the acetamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-(2-Methylbenzimidazol-1-yl)ethanamine, converting the acetamide into a more flexible and basic aminoethyl side chain. This transformation can be useful for altering the pharmacological properties of the parent molecule.

| Starting Compound | Transformation | Reagents (Hypothetical) | Product |

| This compound | Oxidation of 2-methyl group | KMnO₄, heat | 1-(Acetamidomethyl)-1H-benzimidazole-2-carboxylic acid |

| This compound | Reduction of acetamide | LiAlH₄, THF | 2-(2-Methylbenzimidazol-1-yl)ethanamine |

Synthesis of Hybrid Benzimidazole Structures (e.g., with Oxadiazole or Triazole)

The synthesis of hybrid molecules that incorporate the benzimidazole scaffold with other heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, is a common strategy in drug discovery to enhance or modify biological activity. core.ac.ukresearchgate.net

Benzimidazole-Oxadiazole Hybrids: A common synthetic route to benzimidazole-oxadiazole hybrids involves the conversion of a carboxylic acid or ester derivative of the benzimidazole to a hydrazide. core.ac.uk For instance, ethyl 2-(2-methylbenzimidazol-1-yl)acetate can be treated with hydrazine (B178648) hydrate (B1144303) to form 2-(2-methylbenzimidazol-1-yl)acetohydrazide. core.ac.uk This key intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. For example, reaction with carbon disulfide in the presence of a base will yield the corresponding oxadiazole-2-thiol.

Benzimidazole-Triazole Hybrids: Similarly, the acetohydrazide intermediate is pivotal for the synthesis of benzimidazole-triazole hybrids. core.ac.uk Treatment of 2-(2-methylbenzimidazol-1-yl)acetohydrazide with a substituted isothiocyanate, followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate in the presence of a base, can lead to the formation of a 1,2,4-triazole (B32235) ring. The substituents on the triazole ring can be varied by using different isothiocyanates in the reaction.

| Benzimidazole Intermediate | Heterocyclic Ring to be Formed | Key Reagents | Resulting Hybrid Structure |

| 2-(2-Methylbenzimidazol-1-yl)acetohydrazide | 1,3,4-Oxadiazole | Carbon Disulfide, KOH | 5-((2-Methylbenzimidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol |

| 2-(2-Methylbenzimidazol-1-yl)acetohydrazide | 1,2,4-Triazole | Phenyl isothiocyanate, then NaOH | 4-Phenyl-5-((2-methylbenzimidazol-1-yl)methyl)-2H-1,2,4-triazole-3-thiol |

These derivatization strategies highlight the versatility of the this compound scaffold in the generation of novel and structurally diverse compounds with potential therapeutic applications.

Molecular Mechanisms of Action Research

Identification of Specific Molecular Targets and Pathways

No studies have been identified that elucidate the specific molecular targets or pathways modulated by 2-(2-Methylbenzimidazol-1-yl)acetamide.

Receptor Interaction and Modulation Studies (e.g., Bradykinin (B550075) B1, CXCR3, GABA Receptor)

No data is available regarding the interaction or modulation of bradykinin B1, CXCR3, or GABA receptors by this compound.

Structure Activity Relationship Sar Studies

Impact of Benzimidazole (B57391) Core Substitution on Biological Activity

The substitution pattern on the benzimidazole nucleus is a key determinant of the pharmacological profile of its derivatives. Modifications at various positions can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for specific biological targets.

Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring have been extensively studied to understand their impact on biological activity. nih.gov

C2 Position: The C2 position is a common site for modification. The nature of the group at C2 can drastically alter the biological activity. For example, studies on 2,5-disubstituted-1H-benzimidazole derivatives showed that the substituent at C2 plays a role in antifungal and antimicrobial activity. The presence of a 2-(2-aminophenyl) group resulted in substantial antimicrobial activity against MRSA strains. researchgate.net

C5 and C6 Positions: The C5 and C6 positions of the benzene (B151609) ring portion of the benzimidazole are also critical for activity. Since the biological activities of 5- and 6-substituted benzimidazoles are often similar, they are frequently considered together as the C5(6) position. nih.gov In a study on antiproliferative benzimidazole-substituted Schiff bases, a cyano group at the 5(6)-position was found to increase the activity. mdpi.com Another study demonstrated that substitutions at both the C2 and C5 positions can significantly enhance biological activity. researchgate.net The combination of a 2-(4-aminophenyl) group and a 5-phenylamino group resulted in a compound with stronger antifungal activity against Candida albicans than the reference drug miconazole. researchgate.net

Table 1: Impact of Benzimidazole Core Substitution on Antiproliferative Activity of Schiff Bases

| N1-Substituent | C5(6)-Substituent | Phenyl Ring Substituent (at C=N) | Effect on Antiproliferative Activity |

|---|---|---|---|

| Phenyl | H | 4-N,N-diethylamino-2-hydroxy | Strong activity against several cancer cell lines mdpi.com |

| Isobutyl | H | 4-N,N-diethylamino-2-hydroxy | Moderate activity mdpi.com |

| Isobutyl | Cyano | 4-N,N-diethylamino-2-hydroxy | Most active among N-isobutyl derivatives mdpi.com |

Role of the Acetamide (B32628) Moiety in Modulating Activity

In the context of benzimidazole derivatives, the acetamide group can be modified to fine-tune the compound's pharmacological effects. For instance, a series of benzimidazole-based acetamide derivatives were synthesized and screened for antimicrobial activity. turkjps.orgresearchgate.net The nature of the substitution on the acetamide nitrogen significantly influenced the antibacterial and antifungal potency. Arylthio-substituted acetamide derivatives were identified as promising antibacterial agents against Pseudomonas aeruginosa, while dithiocarbamate-substituted derivatives exhibited potent antifungal activity against Candida krusei. turkjps.org

Furthermore, the acetamide linker can be a point of diversification to alter physicochemical properties like lipophilicity and plasma protein binding, which are critical for a compound's potential as a therapeutic agent. nih.gov Studies on other heterocyclic scaffolds have shown that N,N-disubstitutions on a terminal acetamide group can lead to ligands with significantly high binding affinity for their targets. nih.gov

Table 2: Influence of Acetamide Substitution on Antimicrobial Activity of Benzimidazole Derivatives

| Substituent on Acetamide Moiety | Target Organism | Observed Activity |

|---|---|---|

| Arylthio groups | Pseudomonas aeruginosa | Promising antibacterial activity (MIC = 125 µg/mL) turkjps.org |

| Dithiocarbamate groups | Candida krusei | Potent antifungal activity (MIC = 125 µg/mL) turkjps.org |

Correlations between Structural Features and Specific Biological Activities (e.g., Anti-inflammatory, Anticancer, Enzyme Inhibition, CNS Activity)

Specific structural features of 2-(2-Methylbenzimidazol-1-yl)acetamide and its analogues can be correlated with distinct biological activities.

Anti-inflammatory Activity: Benzimidazole derivatives are known to exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenases (COXs). nih.govekb.eg The anti-inflammatory potential is often linked to the substituents on the benzimidazole ring. For example, certain 2-substituted benzimidazole derivatives have shown significant analgesic and anti-inflammatory effects. nih.gov Some novel benzimidazole derivatives have demonstrated potent and selective COX-2 inhibition, with activity comparable to standard drugs like indomethacin. ekb.eg The presence of specific groups can enhance interaction with the active site of the COX-2 enzyme. ekb.eg

Anticancer Activity: The anticancer properties of benzimidazole derivatives are well-documented. nih.govresearchgate.net The substitution pattern is critical for cytotoxicity. For instance, a 4-N,N-diethylamino-2-hydroxy-substituted phenyl ring attached to a benzimidazole core via a Schiff base linkage displayed strong antiproliferative activity against several cancer cell lines. mdpi.com Lipophilic substituents on a phenyl ring at the C2 position of the benzimidazole can favor inhibitory activity against certain kinases, like c-Met, by forming hydrophobic interactions. nih.gov

Enzyme Inhibition: Beyond COX, benzimidazole derivatives can inhibit other enzymes. For example, certain acetamide-sulfonamide conjugates have been studied as urease inhibitors. mdpi.com Multi-target inhibitors based on a pyridazine-benzenesulfonamide scaffold have shown potent inhibition of carbonic anhydrase (CA), COX-2, and 5-LOX enzymes. unifi.it The specific arrangement of aromatic rings and sulfonamide groups is key to this multi-target activity.

CNS Activity: Benzimidazole acetamide derivatives have been evaluated for their effects in the central nervous system (CNS). Studies have shown that these compounds can attenuate neuroinflammation and oxidative stress. nih.gov In a model of ethanol-induced neurodegeneration, specific benzimidazole acetamide derivatives were able to significantly reduce lipid peroxidation, indicating a neuroprotective effect. nih.gov This activity is attributed to the core structure's ability to modulate inflammatory pathways within the CNS.

Table 3: Correlation of Structural Features with Specific Biological Activities

| Structural Feature/Substituent | Biological Activity | Target/Mechanism |

|---|---|---|

| 2-Substituted benzimidazole | Anti-inflammatory, Analgesic | Cyclooxygenase (COX) inhibition nih.govekb.eg |

| N-phenyl, C5(6)-cyano, 4-N,N-diethylamino-2-hydroxyphenyl | Anticancer | Antiproliferative against various cancer cell lines mdpi.com |

| C2-phenyl with lipophilic groups | Anticancer | c-Met tyrosine kinase inhibition nih.gov |

| Benzimidazole acetamide core | CNS Activity | Attenuation of neuroinflammation and oxidative stress nih.gov |

Computational Chemistry and in Silico Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the study of benzimidazole (B57391) derivatives, molecular docking is frequently employed to elucidate how these compounds interact with the amino acid residues of various protein targets. For instance, studies on N-1 alkylated benzimidazoles as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (HIV-RT) have shown specific binding patterns. These derivatives typically form hydrophilic interactions with key residues like Lys101 and Lys103, and hydrophobic interactions with aromatic residues such as Tyr181, Tyr188, Phe227, and Trp229 within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov

Similarly, docking studies of 2-benzimidazolamine-acetamide derivatives against bacterial targets like E. coli methionine aminopeptidase (B13392206) (METAP) have been performed to understand their antibacterial mechanism, revealing effective binding within the enzyme's active site. researchgate.net These models are crucial for structure-based drug design, allowing researchers to visualize hydrogen bonds, hydrophobic contacts, and other electrostatic interactions that stabilize the ligand-protein complex.

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value helps to rank potential drug candidates and prioritize them for further synthesis and testing. For various benzimidazole derivatives, docking studies have predicted binding affinities against a range of targets. For example, in a study targeting SARS-CoV-2 Main Protease (Mpro), certain benzimidazole compounds showed strong predicted docking scores, suggesting a high affinity for the viral enzyme. strath.ac.uknih.gov

The table below illustrates typical binding energy predictions for benzimidazole derivatives against various protein targets, as reported in the literature.

| Compound Class | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) |

| Benzimidazole Derivatives | SARS-CoV-2 Mpro | 6LU7 | -7.0 to -9.0 |

| N-alkylated Benzimidazoles | HIV-1 Reverse Transcriptase | 1RT2 | -8.5 to -10.5 |

| Benzimidazole-Thiadiazoles | DNA Gyrase B | 5L3J | -6.4 to -9.8 |

Note: The data in this table is representative of findings for various benzimidazole derivatives and not specific to 2-(2-Methylbenzimidazol-1-yl)acetamide.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models allow for the prediction of the activity of new, unsynthesized compounds.

For benzimidazole derivatives, 2D and 3D-QSAR studies have been successfully developed to predict activities such as antiviral and antibacterial effects. strath.ac.uk These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting equations can highlight which structural features are most important for the desired biological effect. For example, a QSAR study on benzimidazole derivatives as anti-enterovirus agents identified that specific electronic and topological descriptors were critical for predicting antiviral potency.

Computational Pharmacokinetic and Druggability Predictions (e.g., ADME Analysis)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile and potential druggability of a compound. These computational models help to identify candidates with favorable properties, such as good oral bioavailability and low toxicity, thereby reducing the likelihood of late-stage failures.

Numerous studies have reported the in silico ADME properties of various benzimidazole series. nih.gov These analyses often evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. Key parameters predicted include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential inhibition of cytochrome P450 (CYP) enzymes. For many benzimidazole derivatives, predictions suggest good intestinal absorption and moderate solubility, although BBB penetration can vary depending on the specific substitutions.

The following table summarizes typical ADME parameters predicted for benzimidazole-based compounds.

| Parameter | Predicted Property | Implication for Druggability |

| Lipinski's Rule of Five | Generally Compliant | Good potential for oral bioavailability |

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | Low to Medium | Reduced risk of CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| AMES Toxicity | Negative | Likely non-mutagenic |

Note: This table represents generalized predictions for the benzimidazole class of compounds.

Advanced Computational Methodologies (e.g., Density Functional Theory, Molecular Dynamics)

To gain a more refined and dynamic understanding of molecular behavior, advanced computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are utilized.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO-LUMO energy gaps, molecular electrostatic potential) of molecules. nih.gov For benzimidazole derivatives, DFT calculations help to understand their chemical reactivity, stability, and the nature of intermolecular interactions, such as hydrogen bonds identified in docking studies. nih.govresearchgate.net For example, DFT analysis has been used to confirm the stability of the hydrogen bonding interaction between an alkylated benzimidazole and the Trp229 residue of HIV-RT. nih.gov

Molecular Dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time. MD is used to study the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a physiological environment (e.g., in water at body temperature) for extended periods (nanoseconds), researchers can assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored; a stable RMSD trajectory suggests the formation of a stable and persistent complex. researchgate.netnih.gov Such simulations have been applied to various benzimidazole derivatives to confirm the stability of their docked conformations within the active sites of targets like HIV-RT and bacterial enzymes. nih.govresearchgate.net

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Studies (e.g., Cell-Based Assays, Enzyme Assays)

No specific cell-based or enzyme assay data for 2-(2-Methylbenzimidazol-1-yl)acetamide was found in the public domain.

In Vivo Preclinical Models and Evaluation

Animal Models for Disease-Specific Efficacy Assessment (e.g., Neurodegeneration, Seizure Models)

There is no published research detailing the use of this compound in animal models for neurodegeneration or seizures. While studies have been conducted on other benzimidazole (B57391) acetamide (B32628) derivatives in these models, this information is outside the scope of the specific compound requested. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Research Approaches in Preclinical Context

No specific preclinical pharmacokinetic or pharmacodynamic data for this compound has been published.

Formulation Research for Preclinical Applications

No formulation research specifically concerning this compound for preclinical applications is available in the reviewed literature.

Compound Names Mentioned

As no specific data could be presented for the target compound, no other chemical compounds are mentioned in the context of this article.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound related to the benzimidazole (B57391) class, 2-methylbenzimidazole (B154957), shows characteristic absorption bands that confirm its core structure researchgate.net. For "2-(2-Methylbenzimidazol-1-yl)acetamide," the spectrum is expected to display key absorption bands corresponding to the vibrations of its specific bonds.

The acetamide (B32628) group introduces highly characteristic absorptions. A strong band for the carbonyl (C=O) stretching vibration is typically observed in the region of 1670-1640 cm⁻¹. Furthermore, the N-H bond of the amide gives rise to stretching vibrations, often appearing as one or two bands in the 3400-3180 cm⁻¹ region mdpi.com. The benzimidazole ring itself contributes to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), along with C=C and C=N stretching vibrations between 1650 and 1450 cm⁻¹ mdpi.comacs.org. The aromatic and aliphatic C-H stretching vibrations are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3400 - 3180 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | ~3000 - 2850 |

| Amide C=O | Stretch | ~1670 - 1640 |

| Aromatic C=C & C=N | Stretch | ~1650 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are routinely used to characterize benzimidazole derivatives preprints.orgresearchgate.net.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the aromatic protons on the benzene (B151609) ring would typically appear as a multiplet in the range of δ 7.0-8.0 ppm mdpi.com. The singlet for the methyl group (C-CH₃) attached to the benzimidazole ring is expected at approximately δ 2.6 ppm. The methylene (B1212753) protons (N-CH₂) of the acetamide group would likely appear as a singlet around δ 4.5-5.5 ppm. The two protons of the primary amide (-NH₂) would produce a broad singlet, the chemical shift of which can be variable.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the acetamide group is characteristically found far downfield, typically in the δ 165-175 ppm region. Carbons of the benzimidazole ring would resonate in the aromatic region (δ 110-160 ppm) mdpi.comresearchgate.net. The methyl carbon would appear upfield (around δ 10-20 ppm), while the methylene carbon would be found at an intermediate chemical shift (approximately δ 40-50 ppm).

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (4H) | ¹H NMR | 7.0 - 8.0 |

| Amide Protons (NH₂, 2H) | ¹H NMR | Variable (broad) |

| Methylene Protons (N-CH₂, 2H) | ¹H NMR | 4.5 - 5.5 |

| Methyl Protons (C-CH₃, 3H) | ¹H NMR | ~2.6 |

| Amide Carbonyl (C=O) | ¹³C NMR | 165 - 175 |

| Benzimidazole Carbons | ¹³C NMR | 110 - 160 |

| Methylene Carbon (N-CH₂) | ¹³C NMR | 40 - 50 |

| Methyl Carbon (C-CH₃) | ¹³C NMR | 10 - 20 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For "this compound" (Molecular Formula: C₁₀H₁₁N₃O), the expected exact mass would be used to identify the molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺. The calculated molecular weight is approximately 189.22 g/mol . The fragmentation pattern would likely involve cleavage of the acetamide side chain, such as the loss of the acetamide group (•CH₂CONH₂) or the loss of ketene (B1206846) (CH₂=C=O) from the side chain, leading to characteristic fragment ions that help confirm the proposed structure acs.orgresearchgate.net.

Chromatographic Purity and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of product purity and the monitoring of a chemical reaction's progress.

Thin Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry ijcrt.org. In the synthesis of benzimidazole derivatives, TLC is the primary method to track the conversion of starting materials (e.g., o-phenylenediamine) to the desired product nih.gov. By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it in an appropriate mobile phase, the components separate based on their polarity. The separation is visualized under UV light or by using a staining agent.

The purity of the final "this compound" product can be confirmed by the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For benzimidazole compounds, various solvent systems can be employed, often consisting of a mixture of a nonpolar solvent (like benzene or chloroform) and a more polar solvent (like acetone (B3395972) or methanol) to achieve optimal separation ijcrt.orgresearchgate.net. The selection of the mobile phase is critical; for instance, a mobile phase of Benzene:Acetone (7:3) was used to separate benzimidazole (Rf = 0.39) from its reactant ijcrt.org.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel G |

| Example Mobile Phase | Benzene : Acetone (7:3) |

| Visualization | UV light (254 nm) or Iodine Chamber |

X-Ray Diffraction for Structural Elucidation

While spectroscopic methods provide powerful evidence for a molecular structure, single-crystal X-ray diffraction is the gold standard for its unambiguous determination. This technique provides a precise three-dimensional map of the atoms within a crystal lattice. Although specific crystal structure data for "this compound" is not publicly available, the methodology is widely applied to related benzimidazole and acetamide derivatives cnr.itnih.govresearchgate.net.

The process involves growing a suitable single crystal of the compound and bombarding it with X-rays. The diffraction pattern of the X-rays is collected and analyzed to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision. This data also reveals information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules are arranged in the solid state nih.gov. For complex heterocyclic molecules, X-ray diffraction is invaluable for confirming connectivity and stereochemistry definitively.

| Crystallographic Data | Structural Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom in the molecule |

| Bond Lengths and Angles | Exact geometric parameters of the molecular structure |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent packing forces |

Future Directions and Research Perspectives

Rational Design of Next-Generation Benzimidazole (B57391) Acetamide (B32628) Derivatives

The rational design of new derivatives of 2-(2-Methylbenzimidazol-1-yl)acetamide is a key area for future research, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This approach relies heavily on understanding the structure-activity relationships (SAR) and employing computational tools.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound analogs is crucial. By modifying the core benzimidazole ring, the methyl group at the 2-position, and the acetamide side chain, researchers can elucidate the structural requirements for specific biological activities. For instance, substitutions on the benzene (B151609) ring of the benzimidazole moiety can significantly influence activity, as can alterations to the N-acetamide group. A representative SAR study on other heterocyclic compounds has demonstrated how focused modifications on different parts of a molecule can lead to significant changes in biological activity.

Computational and In-Silico Design: Molecular docking and computational modeling are powerful tools for the rational design of new drug candidates. nih.govuitm.edu.my These methods allow for the prediction of binding affinities and modes of interaction between benzimidazole acetamide derivatives and their biological targets. nih.gov By creating a virtual library of novel analogs and simulating their interactions with target proteins, researchers can prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov For example, in silico studies have been successfully used to design benzimidazole derivatives as potential anticancer agents by predicting their interaction with specific protein targets. nih.gov

| Design Strategy | Key Focus Areas | Potential Outcomes |

| Structure-Activity Relationship (SAR) | Modifications to the benzimidazole core, substitutions on the acetamide moiety. | Enhanced potency and selectivity, improved pharmacokinetic properties. |

| Computational Modeling | Molecular docking to predict binding affinity, virtual screening of compound libraries. | Prioritization of synthetic targets, understanding of drug-receptor interactions. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

While benzimidazole derivatives have been investigated for a range of biological activities, there remains a vast landscape of unexplored therapeutic targets for this compound.

Emerging Biological Targets: Research into the broader class of benzimidazoles suggests a variety of potential new targets. These include enzymes, receptors, and signaling pathways implicated in diseases ranging from cancer and viral infections to metabolic disorders. rsc.orgnih.gov For example, certain benzimidazole derivatives have shown inhibitory activity against enzymes like α-glucosidase, suggesting a potential application in diabetes management. researchgate.netnih.gov The papain-like protease (PLpro) of coronaviruses is another attractive target for which benzimidazole-based inhibitors could be developed. nih.gov

Expansion of Therapeutic Areas: Based on the known activities of related compounds, future research could explore the efficacy of this compound derivatives in new therapeutic areas. The anti-inflammatory properties of some benzimidazoles suggest their potential use in treating inflammatory disorders. nih.govnih.gov Furthermore, the structural similarity of the benzimidazole core to natural purines makes it a promising scaffold for developing antiviral and anticancer agents. rsc.orgsemanticscholar.org Novel acetamide derivatives of 2-aminobenzimidazole (B67599) have already demonstrated potential in preventing inflammatory arthritis in animal models. nih.gov

| Potential Therapeutic Area | Relevant Biological Target(s) | Supporting Evidence from Related Compounds |

| Anticancer | Various kinases, tubulin | Benzimidazole derivatives have shown significant anticancer activity. nih.govrsc.org |

| Antiviral | Viral polymerases, proteases (e.g., PLpro) | Benzimidazole compounds have been investigated as antiviral agents against HIV and other viruses. rsc.orgnih.gov |

| Antidiabetic | α-glucosidase, α-amylase | Benzimidazole-bearing phenoxyacetamide derivatives have shown inhibitory activity against these enzymes. researchgate.net |

| Anti-inflammatory | Cyclooxygenases (COX), various cytokines | Benzimidazole derivatives are known to possess anti-inflammatory and analgesic properties. nih.govnih.gov |

Advanced Synthetic Methodologies for Scalability and Efficiency

The development of efficient and scalable synthetic methods is paramount for the successful translation of promising compounds from the laboratory to clinical applications. Modern synthetic chemistry offers several avenues for improving the synthesis of this compound and its derivatives.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve safety. researchgate.netmdpi.com This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted synthesis, for example, has been shown to accelerate the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times. ijmpr.in Similarly, the use of reusable catalysts, such as nanoparticles, can enhance the efficiency and sustainability of the synthetic process. biointerfaceresearch.comdoi.org

Novel Catalytic Systems: The development of novel catalysts is a key driver of innovation in synthetic chemistry. For the synthesis of benzimidazoles, various nanocatalysts, such as those based on cobalt, zinc oxide, and iron oxide, have been reported to be highly effective. rsc.orgsemanticscholar.orgbiointerfaceresearch.com These catalysts can offer advantages in terms of reactivity, selectivity, and ease of separation from the reaction mixture. Ultrasound irradiation is another technique that has been successfully employed to enhance the rate of benzimidazole synthesis. doi.org

Flow Chemistry and Automation: For large-scale production, continuous flow chemistry presents a significant advantage over traditional batch processing. Flow reactors can offer better control over reaction parameters, leading to improved consistency and higher yields. The automation of synthetic processes can further enhance efficiency and reproducibility, facilitating the rapid production of a library of derivatives for screening.

| Synthetic Methodology | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. ijmpr.in | Rapid and efficient synthesis of derivatives for screening. |

| Nanocatalysis | High catalytic activity, reusability. biointerfaceresearch.comdoi.org | Scalable and sustainable production. |

| Ultrasonic Irradiation | Enhanced reaction rates, shorter reaction times. doi.org | Efficient one-pot synthesis of the benzimidazole core. doi.org |

| Flow Chemistry | Precise control over reaction conditions, scalability. | Consistent and large-scale production for further development. |

Q & A

Q. Example Procedure :

React 2-methylbenzimidazole with chloroacetyl chloride in dry DMF.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Confirm yield and purity via NMR and HPLC .

How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Answer:

- X-ray crystallography : Resolve bond lengths/angles (e.g., C–C = 1.49 Å) and confirm tautomeric forms. Use R-factor (<0.05) and wR-factor (<0.10) to validate accuracy .

- NMR spectroscopy : Assign peaks for methyl (δ 2.5–3.0 ppm) and acetamide protons (δ 6.8–7.2 ppm).

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Table 1 : Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.042 |

| Mean C–C bond length | 1.49 Å |

| Symmetry operations | x+1/2, -y, z+1/2 |

What computational chemistry approaches are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to predict ionization potentials and electron affinity. Becke’s 1993 method achieves <3 kcal/mol error in thermochemical data .

- Correlation-energy models : Apply Colle-Salvetti formulas to calculate correlation energies, incorporating electron density and kinetic-energy gradients .

- Software tools : Gaussian, ORCA, or VASP for geometry optimization and frontier molecular orbital analysis.

How do structural modifications at specific positions of the benzimidazole core influence the biological activity of this compound derivatives?

Answer:

- Substituent effects :

- 4-Nitro phenyl : Enhances anthelmintic paralysis (EC₅₀ = 12 µM vs. albendazole) .

- 4-Chloro phenyl : Increases lethality in Pheretima posthuma models .

- Methodology :

- Synthesize derivatives via nucleophilic substitution or Suzuki coupling.

- Evaluate activity using standardized bioassays (e.g., worm paralysis/death time).

- Perform SAR analysis with Hammett constants or steric parameters.

Table 2 : Activity Trends in Benzimidazole Derivatives

| Substituent (R) | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| 4-NO₂ | 18.2 ± 1.3 | 42.5 ± 2.1 |

| 4-Cl | 24.7 ± 1.8 | 28.3 ± 1.5 |

What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Standardized assays : Use identical species (e.g., Pheretima posthuma) and endpoints (paralysis vs. death) .

- Statistical validation : Apply ANOVA or t-tests to compare IC₅₀ values across studies.

- Molecular docking : Identify binding affinity variations due to crystallographic conformational differences (e.g., elastase inhibition in ).

How can quantitative structure-activity relationship (QSAR) models be applied to optimize the physicochemical properties of this compound for enhanced bioavailability?

Answer:

- Descriptor selection : LogP (lipophilicity), polar surface area, and H-bond donors .

- Model training : Use partial least squares (PLS) regression on datasets like ’s IC₅₀/LogP values.

- Validation : Leave-one-out cross-validation (Q² > 0.6) ensures predictive power.

Table 3 : Example QSAR Data for Analogues

| Compound | LogP | IC₅₀ (µM) |

|---|---|---|

| Derivative A | 5.46 | 41.0 |

| Derivative B | 5.17 | 42.0 |

What methodologies are effective in assessing the metabolic stability and toxicity profiles of this compound derivatives during preclinical development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.